1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products are the substituted piperazines with the nucleophile replacing the sulfonyl group.
Scientific Research Applications
1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 1-[(4-Methoxyphenyl)sulfonyl]piperazine
Uniqueness
1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H22N2O2S |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-12(2)15-8-10-16(11-9-15)19(17,18)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
YOABTTWLSJWLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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